molecular formula C18H26ClN3O3 B6363265 tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate CAS No. 1253527-79-5

tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate

Cat. No.: B6363265
CAS No.: 1253527-79-5
M. Wt: 367.9 g/mol
InChI Key: XBLBWDOXHJBTHI-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a cyclopentyl ring, and a 3-chlorophenyl group. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of tert-butyl carbamate with a cyclopentyl derivative, followed by the introduction of the 3-chlorophenyl group through a carbamoylation reaction. The reaction conditions often require the use of catalysts, such as palladium, and solvents like ethanol or dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and minimize human error. The use of high-purity reagents and advanced purification techniques, such as chromatography, can further enhance the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles .

Scientific Research Applications

tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its mechanism of action can include signal transduction cascades and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the 3-chlorophenyl group, in particular, differentiates it from other similar compounds and contributes to its potential as a versatile reagent in scientific research .

Properties

IUPAC Name

tert-butyl N-[1-[[(3-chlorophenyl)carbamoylamino]methyl]cyclopentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3/c1-17(2,3)25-16(24)22-18(9-4-5-10-18)12-20-15(23)21-14-8-6-7-13(19)11-14/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,22,24)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLBWDOXHJBTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)CNC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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